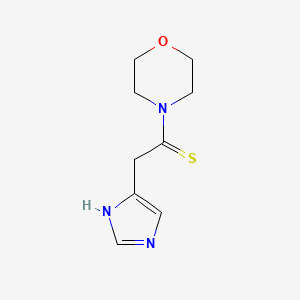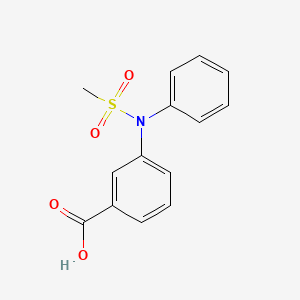
3-(N-Phenylmethylsulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Phenylmethylsulfonamido)benzoic acid is an organic compound that features a benzoic acid core with a phenylmethylsulfonamido group attached to the third carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Phenylmethylsulfonamido)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide compounds. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of green chemistry principles, such as the employment of recyclable catalysts and minimal waste generation, is often emphasized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-Phenylmethylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Substitution: N-Bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Brominated benzoic acid derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
3-(N-Phenylmethylsulfonamido)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(N-Phenylmethylsulfonamido)benzoic acid involves its interaction with molecular targets such as PPARγ receptors. By binding to these receptors, the compound can modulate glucose and lipid metabolism, which is beneficial in the treatment of metabolic disorders . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to activate PPARγ is a key aspect of its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds like 4-nitrobenzoic acid and 3-hydroxybenzoic acid share structural similarities with 3-(N-Phenylmethylsulfonamido)benzoic acid.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide functional groups.
Uniqueness
This compound is unique due to the combination of its benzoic acid core and the phenylmethylsulfonamido group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Propriétés
Formule moléculaire |
C14H13NO4S |
|---|---|
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
3-(N-methylsulfonylanilino)benzoic acid |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15(12-7-3-2-4-8-12)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17) |
Clé InChI |
OUPWJXYRKHQIAE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)
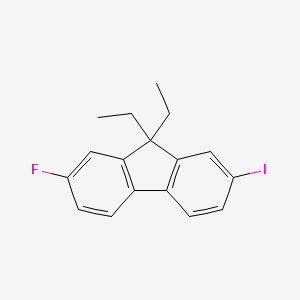
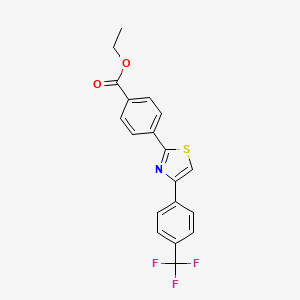

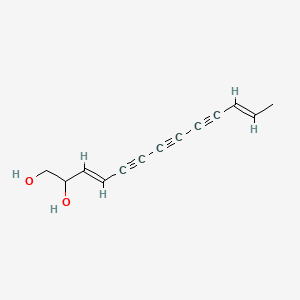

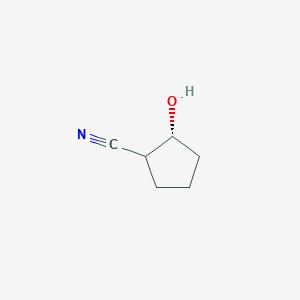
![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
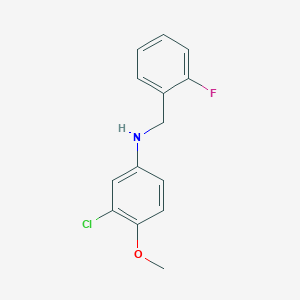
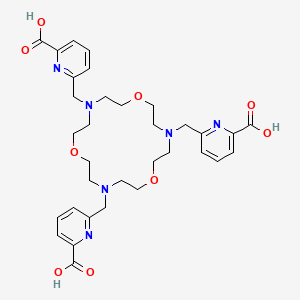
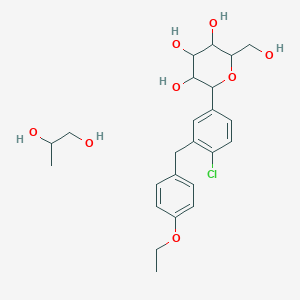
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
